BQCA
Overview
Description
Benzyl quinolone carboxylic acid is a highly selective allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1 mAChR). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl quinolone carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the N-benzylation of quinolone carboxylic acid. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzyl quinolone carboxylic acid may involve the use of advanced techniques such as solvent injection methods to form nanoparticles. For instance, benzyl quinolone carboxylic acid can be conjugated to stearylamine, followed by the formation of nanoparticles using polysorbate-80. This method enhances the bioavailability and therapeutic efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl quinolone carboxylic acid primarily undergoes allosteric modulation reactions. It does not exhibit direct agonism or antagonism but enhances the affinity of the M1 receptor for acetylcholine .
Common Reagents and Conditions
The compound is often used in binding reactions with human M1 CHO membrane protein and radiolabeled orthosteric antagonists. These reactions are typically carried out at 30°C for 2-3 hours and terminated by rapid filtration .
Major Products Formed
The primary product formed from these reactions is the enhanced binding of acetylcholine to the M1 receptor, leading to increased receptor activity .
Scientific Research Applications
Benzyl quinolone carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
Benzyl quinolone carboxylic acid exerts its effects through allosteric modulation of the M1 muscarinic acetylcholine receptor. It binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine. This leads to enhanced receptor activation and downstream signaling pathways, including the recruitment of β-arrestin and the activation of extracellular signal-regulated kinases (ERK) .
Comparison with Similar Compounds
Similar Compounds
AC-42: Another allosteric modulator of the M1 receptor, but with different binding properties.
Xanomeline: A direct agonist of the M1 receptor, unlike benzyl quinolone carboxylic acid, which is an allosteric modulator.
Uniqueness
Benzyl quinolone carboxylic acid is unique in its ability to selectively modulate the M1 receptor without directly activating or inhibiting it. This selective modulation reduces the risk of side effects associated with direct agonists or antagonists and makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBTGCKPRSPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363104 | |
Record name | BQCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338747-41-4 | |
Record name | BQCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338747-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?
A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].
Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?
A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.
Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?
A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.